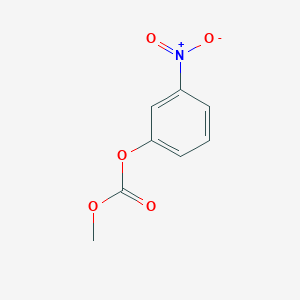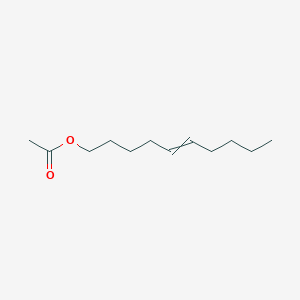
7-Oxodehydroabietic acid
概要
説明
7-オキソデヒドロアビエチン酸は、マツの木に含まれる天然の樹脂酸であるアビエチン酸から誘導された有機化合物です。 分子式はC20H26O3、分子量は314.42 g/molであるジテルペン樹脂酸です 。 この化合物は、白い結晶状の固体として知られており、化学、生物学、産業の分野でさまざまな用途があります .
準備方法
合成経路と反応条件: 7-オキソデヒドロアビエチン酸は、デヒドロアビエチン酸の酸化によって合成することができます。 このプロセスは通常、制御された条件下で過マンガン酸カリウムまたは三酸化クロムなどの酸化剤の使用を伴います 。反応は、アセトンまたはジクロロメタンなどの有機溶媒中で行われ、生成物は再結晶によって精製されます。
工業的生産方法: 7-オキソデヒドロアビエチン酸の工業的生産には、ロジンまたはロジン油からのデヒドロアビエチン酸の抽出、続いてその酸化が含まれます。抽出されたデヒドロアビエチン酸は、工業規模の酸化剤と溶媒を使用して酸化反応にかけられます。 最終生成物は、次に精製および結晶化されて、高純度の7-オキソデヒドロアビエチン酸が得られます .
化学反応の分析
反応の種類: 7-オキソデヒドロアビエチン酸は、以下を含むさまざまな化学反応を起こします。
酸化: さらなる酸化は、より酸化された誘導体の形成につながる可能性があります。
還元: 還元反応は、ケトン基をアルコール基に変換することができます。
置換: この化合物は、芳香環またはカルボン酸基で置換反応を起こすことができます。
一般的な試薬と条件:
酸化: アセトンまたはジクロロメタンなどの溶媒中の過マンガン酸カリウム、三酸化クロム、および過酸化水素。
還元: エタノールまたはテトラヒドロフランなどの溶媒中の水素化ホウ素ナトリウムまたは水素化アルミニウムリチウム。
置換: ハロゲン化剤、ニトロ化剤、およびスルホン化剤は、さまざまな条件下で使用されます。
生成される主な生成物:
酸化: 7,15-ジオキソデヒドロアビエチン酸などのより酸化された誘導体の形成。
還元: 7-ヒドロキシデヒドロアビエチン酸の形成。
4. 科学研究への応用
7-オキソデヒドロアビエチン酸は、科学研究において幅広い用途があります。
化学: さまざまな有機化合物の合成の出発物質として、および有機反応における試薬として使用されます。
生物学: 特に害虫駆除研究において、昆虫の成長と発達に対する影響が研究されています.
医学: 抗炎症作用と抗菌作用の可能性について調査されています。
科学的研究の応用
7-Oxodehydroabietic acid has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its effects on insect growth and development, particularly in pest control research.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Used as a component in the formulation of coatings, adhesives, and other industrial products.
作用機序
7-オキソデヒドロアビエチン酸の作用機序には、特定の分子標的および経路との相互作用が含まれます。 生物系では、昆虫のホルモン活性に干渉し、その成長と発達に影響を与える可能性があります 。 この化合物の抗菌作用は、微生物の細胞膜を破壊し、重要な酵素プロセスを阻害する能力に起因します .
6. 類似の化合物との比較
7-オキソデヒドロアビエチン酸は、その特定の構造と官能基によって独特です。類似の化合物には以下が含まれます。
デヒドロアビエチン酸(CAS番号1740-19-8): 7-オキソデヒドロアビエチン酸の前駆体で、後者のケトン基の存在によって異なります.
15-ヒドロキシデヒドロアビエチン酸(CAS番号54113-95-0): 追加のヒドロキシル基を持つ類似の構造.
7アルファ、15-ジヒドロキシデヒドロアビエチン酸(CAS番号155205-64-4): 異なる位置に2つのヒドロキシル基が含まれています.
15-ヒドロキシ-7-オキソデヒドロアビエチン酸(CAS番号95416-25-4): ヒドロキシル基とケトン基の両方を含んでいます.
これらの化合物は、類似の構造フレームワークを共有していますが、官能基が異なり、その化学的および生物学的特性に違いが生じます。
類似化合物との比較
7-Oxodehydroabietic acid is unique due to its specific structure and functional groups. Similar compounds include:
Dehydroabietic acid (CAS#1740-19-8): The precursor to this compound, differing by the presence of a ketone group in the latter.
15-Hydroxydehydroabietic acid (CAS#54113-95-0): Similar structure with an additional hydroxyl group.
7alpha,15-Dihydroxydehydroabietic acid (CAS#155205-64-4): Contains two hydroxyl groups at different positions.
15-Hydroxy-7-oxodehydroabietic acid (CAS#95416-25-4): Contains both a hydroxyl and a ketone group.
These compounds share similar structural frameworks but differ in their functional groups, leading to variations in their chemical and biological properties.
特性
IUPAC Name |
(1R,4aS,10aR)-1,4a-dimethyl-9-oxo-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-12(2)13-6-7-15-14(10-13)16(21)11-17-19(15,3)8-5-9-20(17,4)18(22)23/h6-7,10,12,17H,5,8-9,11H2,1-4H3,(H,22,23)/t17-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWJSDLNPCSSNW-MISYRCLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2=O)(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2=O)(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075074 | |
| Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-9-oxo-, (1R,4aS,10aR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18684-55-4 | |
| Record name | 7-Oxodehydroabietic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18684-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Oxodehydroabietic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018684554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-9-oxo-, (1R,4aS,10aR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-OXODEHYDROABIETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8PNL8FLID | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester](/img/structure/B107278.png)



![5-Fluorobenzo-[2,1,3]-thiadiazole](/img/structure/B107291.png)








